

A Technical Guide to p-Xylene-d10: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *p*-Xylene-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **p-Xylene-d10** (1,4-Dimethylbenzene-d10), a deuterated analog of p-xylene. Due to its isotopic purity, **p-Xylene-d10** serves as a critical internal standard in analytical methodologies, particularly in mass spectrometry-based applications for the quantification of volatile organic compounds (VOCs). This document outlines its structural formula, physicochemical properties, and detailed protocols for its application in research and development.

Structural Formula and Chemical Identity

p-Xylene-d10 is a form of p-xylene where all ten hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of +10 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry.^[1] The linear formula for **p-Xylene-d10** is C₆D₄(CD₃)₂.^{[1][2][3]}

Caption: Structural formula of **p-Xylene-d10**.

Physicochemical Properties

The quantitative properties of **p-Xylene-d10** are summarized in the table below for easy reference and comparison.

Property	Value
Chemical Formula	C8D10
Linear Formula	C6D4(CD3)2[1]
Molecular Weight	116.23 g/mol [1][2][3][4]
CAS Number	41051-88-1[1][2][3][5][6]
Isotopic Purity	≥98 atom % D[2][5][6]
Assay	≥98.5%[1]
Form	Liquid[1]
Boiling Point	135 °C[1][5]
Melting Point	13 °C[1]
Density	0.948 g/mL at 25 °C[1][5]
Refractive Index	n _{20/D} 1.492[1][5]
Solubility	Insoluble in water[5][6]

Applications in Research and Drug Development

p-Xylene-d10 is predominantly utilized as an internal standard (IS) for the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS).[1][5][6] Its utility stems from its chemical similarity to the unlabeled p-xylene, ensuring comparable behavior during sample extraction and chromatographic separation. However, its distinct mass allows for clear differentiation from the analyte of interest in the mass spectrometer.

Key applications include:

- Environmental Analysis: Quantification of VOCs in environmental samples, such as landfill emissions.[1][5][6]
- Metabolomics: Used in studies involving metabolic research.
- NMR Spectroscopy: Serves as a solvent in nuclear magnetic resonance studies.[2]

Experimental Protocols

Use of **p-Xylene-d10** as an Internal Standard in GC/MS Analysis

The following is a generalized protocol for the use of **p-Xylene-d10** as an internal standard for the quantification of p-xylene in a sample matrix.

Objective: To accurately quantify the concentration of p-xylene in a sample by correcting for variability in sample preparation and instrument response.

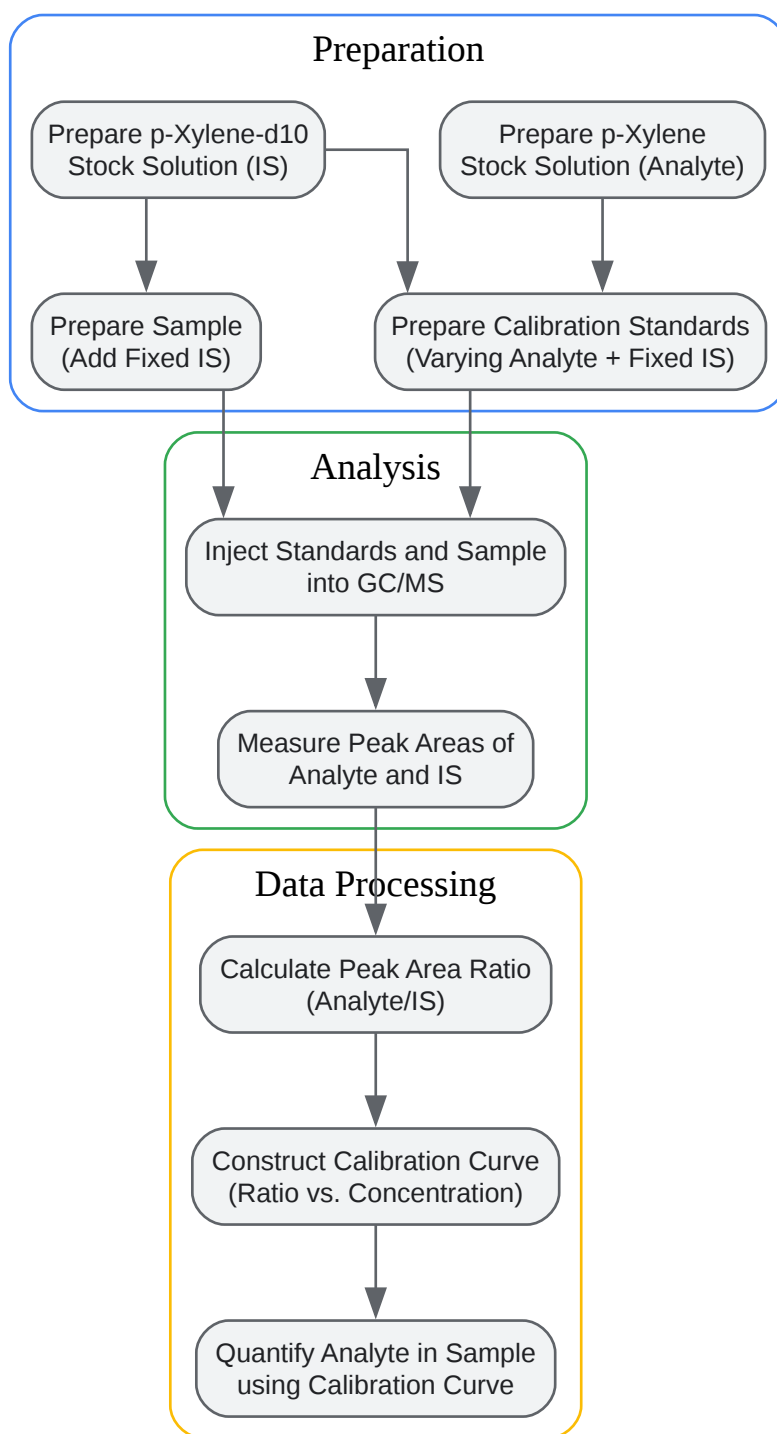
Materials:

- **p-Xylene-d10** (≥ 98 atom % D)
- p-Xylene (analytical standard)
- High-purity solvent (e.g., cyclohexane, methanol)
- Sample matrix
- Volumetric flasks and pipettes
- GC/MS system

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **p-Xylene-d10** at a known concentration (e.g., 1 mg/mL) in a high-purity solvent.
 - Prepare a stock solution of unlabeled p-xylene at a known concentration (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards:

- Create a series of calibration standards by adding varying known amounts of the p-xylene stock solution to volumetric flasks.
- To each calibration standard, add a fixed, known amount of the **p-Xylene-d10** internal standard stock solution.
- Dilute all calibration standards to the final volume with the solvent.
- Sample Preparation:
 - To a known volume or weight of the sample, add the same fixed amount of the **p-Xylene-d10** internal standard stock solution as was added to the calibration standards.
 - Perform any necessary sample extraction or cleanup procedures.
- GC/MS Analysis:
 - Inject the prepared calibration standards and samples into the GC/MS system.
 - Develop a chromatographic method that provides good separation of p-xylene from other matrix components.
 - Set the mass spectrometer to monitor for characteristic ions of both p-xylene and **p-Xylene-d10**.
- Data Analysis:
 - For each calibration standard, calculate the ratio of the peak area of p-xylene to the peak area of **p-Xylene-d10**.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of p-xylene.
 - For the unknown sample, calculate the peak area ratio of p-xylene to **p-Xylene-d10**.
 - Determine the concentration of p-xylene in the sample by using the calculated peak area ratio and the calibration curve.



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Caption: Workflow for quantification using an internal standard.

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